

# Foreword: The Ascendancy of Fluorinated Pyridines in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1409262

[Get Quote](#)

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Trifluoromethylated pyridines, in particular, represent a privileged class of building blocks, prized for their ability to enhance critical pharmaceutical properties. The trifluoromethyl group can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby enhancing its binding affinity to biological targets.<sup>[1][2]</sup> This guide focuses on a specific, highly functionalized example of this class: **4-Methoxy-5-(trifluoromethyl)pyridin-2-amine**. This compound is a valuable intermediate, particularly in the synthesis of next-generation kinase inhibitors for oncological applications.

## Physicochemical and Structural Characteristics

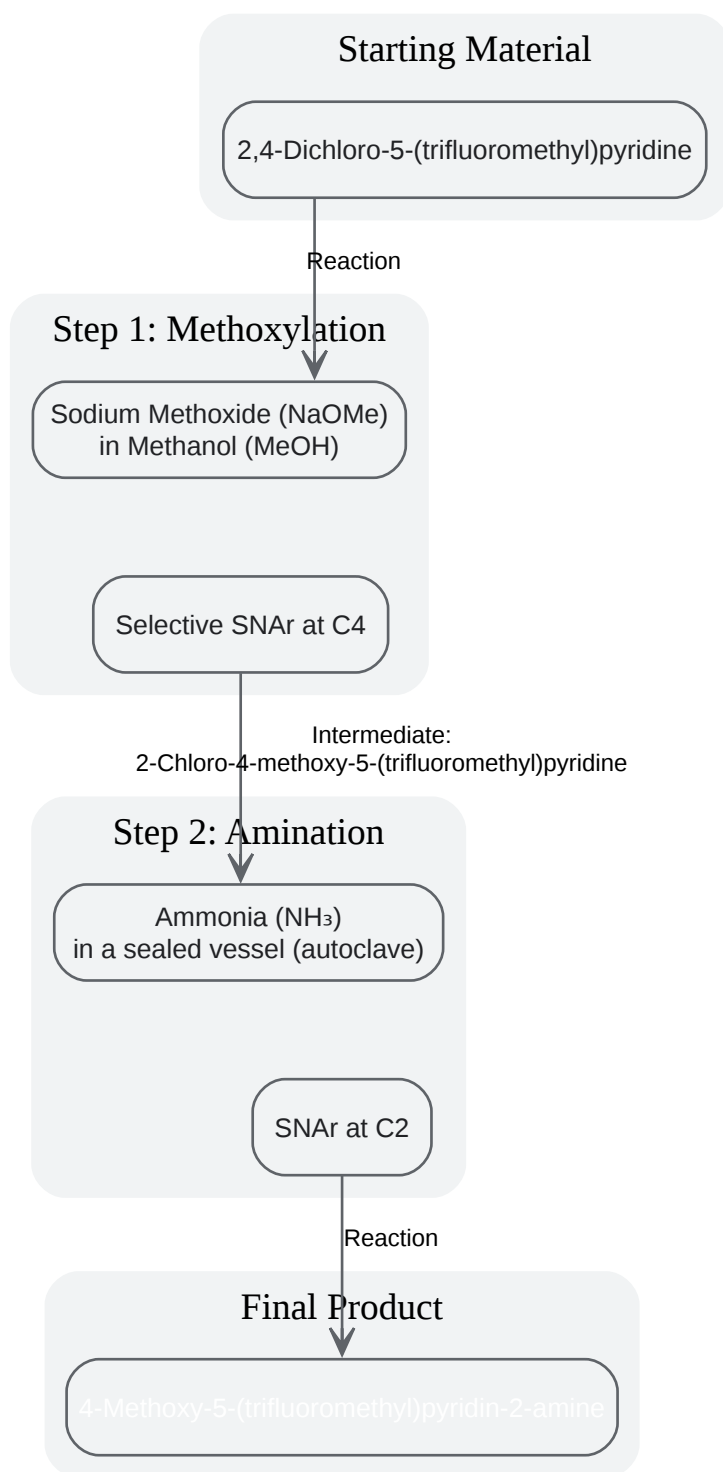
**4-Methoxy-5-(trifluoromethyl)pyridin-2-amine** is a solid at room temperature, possessing a unique substitution pattern that makes it a versatile reagent in organic synthesis. The combination of a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core allows for a wide range of chemical transformations.

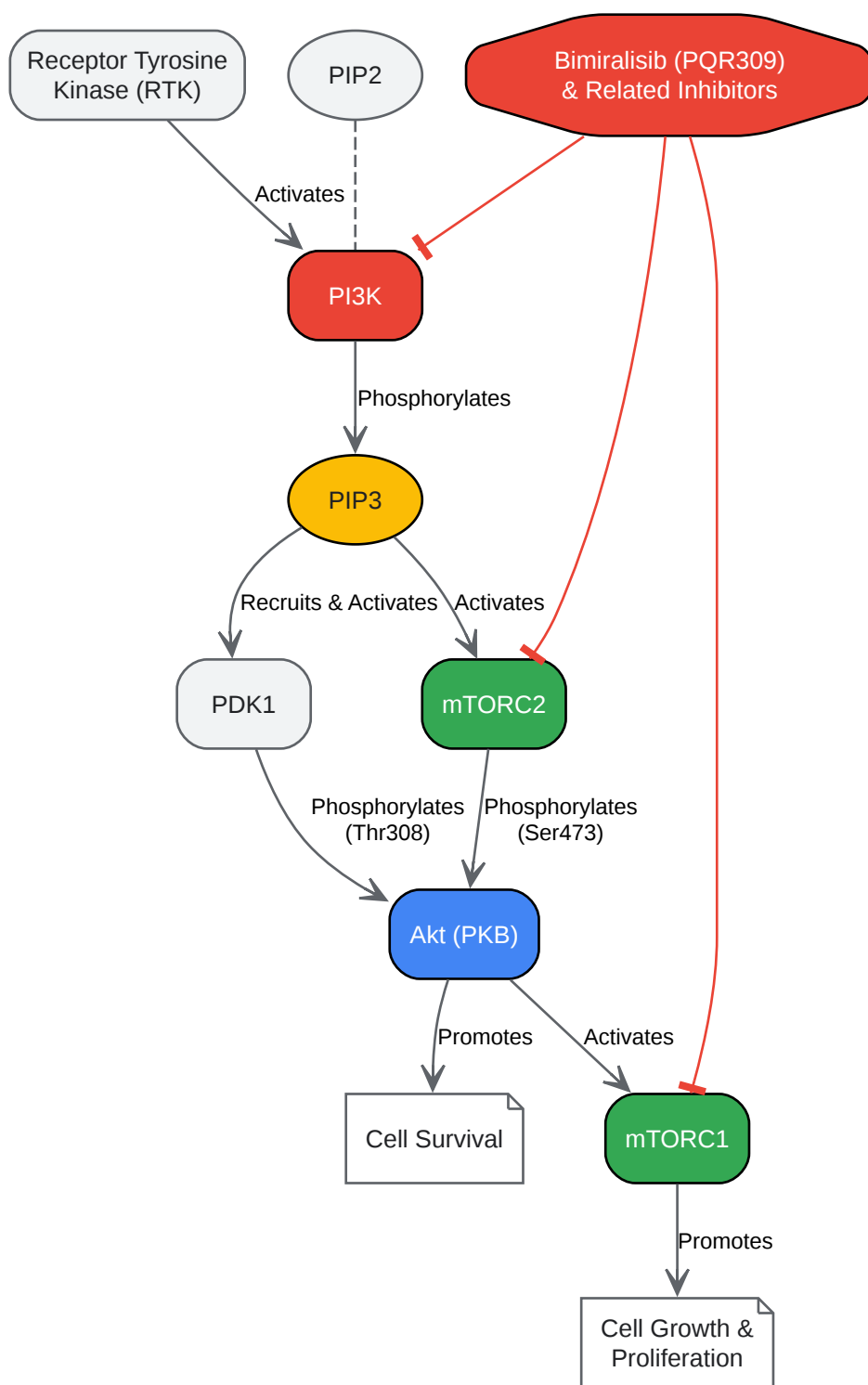
Property	Value	Source
CAS Number	1227571-99-4	N/A
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	N/A
Molecular Weight	192.14 g/mol	N/A
Physical Form	Solid	N/A
Boiling Point	275.5 ± 40.0 °C (at 760 mmHg, Predicted)	N/A

## Synthesis and Manufacturing: A Proposed Pathway

While a specific, publicly documented synthesis for **4-Methoxy-5-(trifluoromethyl)pyridin-2-amine** is not readily available, a logical and efficient synthetic route can be proposed based on established methodologies for related trifluoromethylpyridines.<sup>[3]</sup> A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

A plausible approach would start from a suitable dichloropyridine precursor, followed by selective nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions to introduce the methoxy and amino groups.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 3. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Foreword: The Ascendancy of Fluorinated Pyridines in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1409262#4-methoxy-5-trifluoromethyl-pyridin-2-amine-cas-number-1227571-99-4]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)